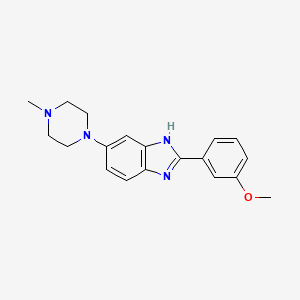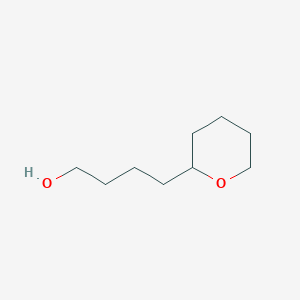
4-(Oxan-2-yl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Oxan-2-yl)butan-1-ol is an organic compound with the molecular formula C₉H₁₈O₂ It is a type of alcohol that contains a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Oxan-2-yl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of tetrahydrofuran with butanal in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the butanal to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and solvents is carefully controlled to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Oxan-2-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of 4-(Oxan-2-yl)butanoic acid.
Reduction: Formation of 4-(Oxan-2-yl)butane.
Substitution: Formation of 4-(Oxan-2-yl)butyl halides or amines.
Scientific Research Applications
4-(Oxan-2-yl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(Oxan-2-yl)butan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The tetrahydrofuran ring can also participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (THF): A similar compound with a five-membered ring containing one oxygen atom but lacking the butanol side chain.
Butan-1-ol: A simple alcohol with a four-carbon chain and a hydroxyl group but lacking the tetrahydrofuran ring.
Uniqueness
4-(Oxan-2-yl)butan-1-ol is unique due to the presence of both a tetrahydrofuran ring and a butanol side chain. This combination of functional groups imparts unique chemical and physical properties, making it a versatile compound for various applications. The presence of the tetrahydrofuran ring enhances its solubility in both polar and nonpolar solvents, while the butanol side chain provides additional reactivity and functionality.
Properties
IUPAC Name |
4-(oxan-2-yl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c10-7-3-1-5-9-6-2-4-8-11-9/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSRLEXVPHHUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

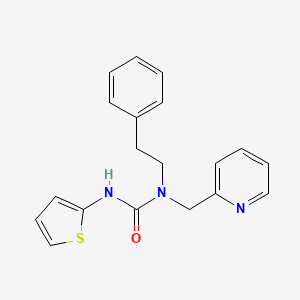
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide](/img/structure/B2852253.png)
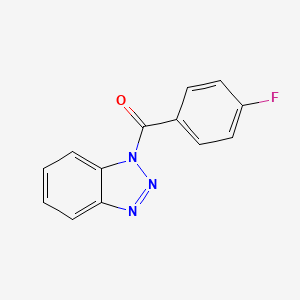
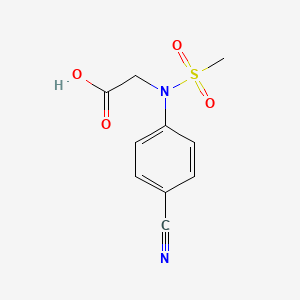
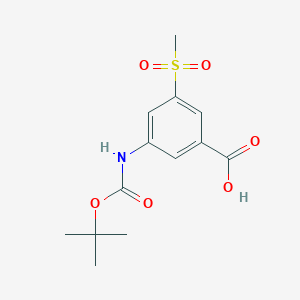
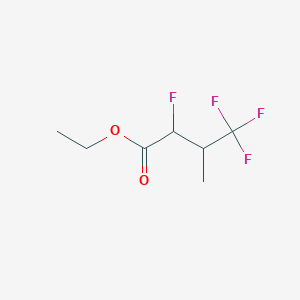
![4-ethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2852263.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride](/img/structure/B2852264.png)
![1-(2,5-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2852265.png)

![N-[4-({6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}sulfamoyl)phenyl]propanamide](/img/structure/B2852267.png)
![3-allyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2852270.png)
